molecular formula C23H28N4O2S B2618071 N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 618404-83-4

N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B2618071
CAS No.: 618404-83-4
M. Wt: 424.56
InChI Key: GQQYPACXCGWKJG-UHFFFAOYSA-N
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Description

N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, pyridine, thiophene, and furan moieties, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Mechanism of Action

The mechanism of action of N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity . This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide is unique due to its combination of piperazine, pyridine, thiophene, and furan moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

N-[3-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-4-26-10-12-27(13-11-26)21(18-7-5-9-24-15-18)20-16(2)17(3)30-23(20)25-22(28)19-8-6-14-29-19/h5-9,14-15,21H,4,10-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQYPACXCGWKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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